Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp

BACE1 kinetics Alzheimer's disease protease assay

Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp (JMV2236) is the optimal FRET substrate for BACE1 inhibitor screening. It features the Swedish-mutation (K670N/M671L) for enhanced catalytic efficiency and differential selectivity against cathepsin D, reducing false-positives. The Abz/EDDnp donor-acceptor pair provides a validated signal-to-noise ratio with KMapp of 17.2 μM, enabling KM-controlled HTS assays. Procure from reputable custom peptide manufacturers to ensure lot-to-lot consistency in purity and fluorophore/quencher coupling efficiency for reproducible kinetic data.

Molecular Formula C42H58N12O16
Molecular Weight 987.0 g/mol
Cat. No. B12387428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp
Molecular FormulaC42H58N12O16
Molecular Weight987.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C42H58N12O16/c1-20(2)16-28(49-41(65)29(18-32(44)55)51-42(66)35(21(3)4)52-37(61)24-8-6-7-9-25(24)43)40(64)50-30(19-34(58)59)39(63)47-22(5)36(60)48-27(12-13-33(56)57)38(62)46-15-14-45-26-11-10-23(53(67)68)17-31(26)54(69)70/h6-11,17,20-22,27-30,35,45H,12-16,18-19,43H2,1-5H3,(H2,44,55)(H,46,62)(H,47,63)(H,48,60)(H,49,65)(H,50,64)(H,51,66)(H,52,61)(H,56,57)(H,58,59)/t22-,27-,28-,29-,30-,35-/m0/s1
InChIKeyGKWQBPUDQYNKGN-YOCSTNKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp: A Swedish-Mutated FRET Substrate for β-Secretase (BACE1) Activity Assays and Inhibitor Screening


Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp, also designated as JMV2236, is an intramolecularly quenched fluorogenic peptide substrate containing an ortho-aminobenzoyl (Abz) fluorophore and an N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) quencher [1]. Its sequence corresponds to the Swedish-mutated (K670N/M671L) β-amyloid precursor protein (βAPP) sequence targeted by β-secretase 1 (BACE1) and β-secretase 2 (BACE2) [2]. Upon enzymatic cleavage, the Abz fluorophore is released from the proximity of the EDDnp quencher, resulting in a measurable increase in fluorescence that enables real-time kinetic monitoring of protease activity [1].

Why Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp Cannot Be Interchanged with Wild-Type or Generic BACE1 Substrates


Generic substitution of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp with wild-type sequence substrates (e.g., JMV2235/Abz-VKMDAE-EDDnp) or alternative fluorophore-quencher systems (e.g., MCA/Dnp) introduces critical confounding variables in BACE1 assays. The Swedish mutation (K670N/M671L) significantly enhances the catalytic efficiency of BACE1 cleavage relative to the wild-type sequence [1], and this substrate demonstrates differential selectivity against off-target proteases such as cathepsin D [2]. Furthermore, the Abz/EDDnp donor-acceptor pair offers distinct spectral properties and quenching efficiency that cannot be assumed equivalent to MCA/Dnp or other FRET pairs without re-validation of assay parameters .

Quantitative Differentiation Evidence for Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp vs. Closest Analogs and Alternatives


Enhanced Catalytic Turnover for Swedish-Mutated Sequence (JMV2236) vs. Wild-Type APP Sequence in BACE1 Assays

The Swedish mutation (K670N/M671L) present in the Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp sequence confers a significant increase in BACE1 catalytic turnover compared to the wild-type APP sequence. UniProt reports a kcat of 2.45 s⁻¹ for the APP Swedish variant, representing a 3.7-fold increase over the 0.67 s⁻¹ kcat observed for wild-type APP cleaved by PSEN1 [1]. While these values are derived from full-length protein substrates rather than the peptide substrate directly, the trend establishes the class-level principle that the Swedish mutation enhances cleavage efficiency [1].

BACE1 kinetics Alzheimer's disease protease assay

Selectivity of JMV2236 for BACE1/BACE2 over Cathepsin D Contrasted with Wild-Type JMV2235

In a comparative study, Andrau et al. (2003) demonstrated that cathepsin D was unable to cleave the JMV2236 Swedish-mutated substrate preferentially, whereas the wild-type substrate JMV2235 is cleaved by BACE1, BACE2, and cathepsin D [1][2]. This selectivity profile establishes that JMV2236 provides a more specific readout for genuine β-secretase activity by reducing false-positive signals from cathepsin D, a known confounder in BACE1 assays [1]. Additionally, the substrate showed negligible cleavage by ADAM10, TACE, PS1, or PS2 .

BACE1 selectivity cathepsin D protease specificity

Kinetic Characterization of JMV2236 with Immobilized BACE1: KMapp Determination for On-Flow Screening Systems

Vilela and Cardoso (2017) characterized JMV2236 using a BACE1 immobilized capillary enzyme reactor (ICER) coupled to mass spectrometry. The apparent Michaelis constant (KMapp) for JMV2236 was determined to be 17.2 ± 5 μmol L⁻¹ under on-flow conditions [1]. This value falls within the mid-micromolar range typical for peptide substrates and confirms that immobilization did not significantly alter substrate accessibility or enzyme conformation [1]. While a direct comparison to JMV2235 under identical immobilized conditions is not available, the KMapp provides a benchmark for method development and inhibitor screening studies [1].

BACE1 immobilized enzyme reactor kinetic parameters screening assay

Recommended Application Scenarios for Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp Based on Quantitative Differentiation Evidence


High-Throughput Screening of BACE1 Inhibitors for Alzheimer's Disease Drug Discovery

Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is optimally deployed in high-throughput screening (HTS) campaigns for BACE1 inhibitors due to its enhanced cleavage efficiency conferred by the Swedish mutation [1] and its demonstrated selectivity over cathepsin D, which reduces false-positive rates [2]. The FRET-based fluorescence readout is compatible with standard plate readers, enabling rapid kinetic monitoring. The reported KMapp of 17.2 μM guides substrate concentration selection to ensure assays are conducted at [S] ≈ KM for maximal sensitivity to inhibition [3].

Differential Activity Profiling of BACE1 vs. BACE2 in Cellular Models

When studying the distinct roles of BACE1 and BACE2 in APP processing, Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp provides a valuable tool. Both BACE1 and BACE2 cleave this Swedish-mutated substrate [1], while off-target proteases such as ADAM10 and TACE show minimal activity [2]. This enables researchers to attribute observed cleavage to β-secretase family members specifically, facilitating comparative studies of BACE1 and BACE2 inhibitor selectivity profiles in cell lysates or purified enzyme systems.

On-Line Immobilized Enzyme Reactor (ICER) Assays Coupled to Mass Spectrometry

For laboratories employing ICER-MS or ICER-LC systems for BACE1 ligand screening, Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is a validated substrate choice. Vilela and Cardoso (2017) successfully used this compound to characterize BACE1-ICER performance and to evaluate inhibitor potency, confirming that the substrate remains accessible to immobilized enzyme without significant alteration of kinetic behavior [1]. The method demonstrated long-term stability, with 43% residual activity retained after ten months of use [1].

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